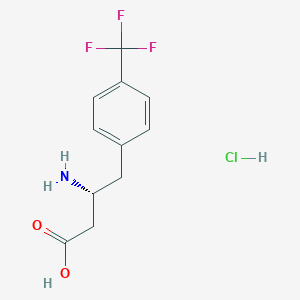

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride is a chemical compound with the following properties:

- Molecular Formula : C<sub>10</sub>H<sub>11</sub>ClF<sub>3</sub>NO<sub>2</sub>

- Molecular Weight : Approximately 255.6 g/mol

- Synonyms :

- ®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl

- ®-3-Amino-4-(4-trifluoromethylphenyl)butyric acid hydrochloride

- Other variations of the compound name

Molecular Structure Analysis

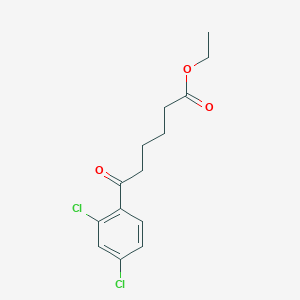

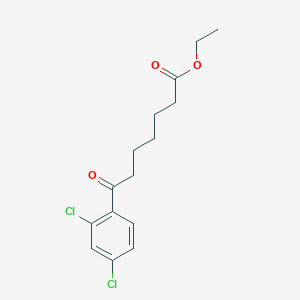

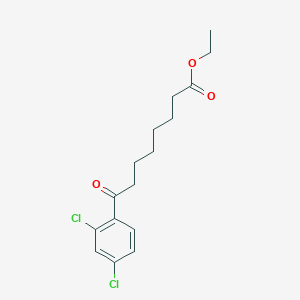

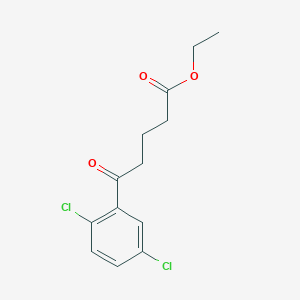

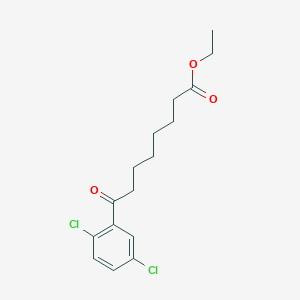

The molecular structure of ®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride consists of an amino acid backbone with a trifluoromethylphenyl group attached. The stereochemistry is specified as ®-configuration.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Acid-Base Reactions : Interaction with bases or acids to form salts or other derivatives.

- Amide Formation : Reaction with amines to form amides.

- Esterification : Reaction with alcohols to form esters.

- Peptide Bond Formation : Interaction with other amino acids to form peptides or proteins.

Physical And Chemical Properties Analysis

- Density : Approximately 1.4 g/cm³

- Boiling Point : Around 258.6°C at 760 mmHg

- Vapour Pressure : Negligible at 25°C

- Flash Point : Approximately 110.2°C

- Index of Refraction : About 1.462

- Polar Surface Area : 40 Ų

- Polarizability : 15.2 x 10⁻²⁴ cm³

Scientific Research Applications

Chromatography Techniques

- Hydrophilic interaction chromatography (HILIC) is an important method for separating polar, weakly acidic, or basic samples, including peptides, proteins, oligosaccharides, drugs, and metabolites. The highly organic mobile phases used in HILIC enhance ionization in mass spectrometry, making it a popular choice for analyzing various compounds, including those similar in structure to "(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride" (Jandera, 2011).

Analysis of Amino Acids, Peptides, and Proteins

- The ninhydrin reaction, which forms Ruhemann's purple upon reacting with primary amino groups, is a key analytical method in agricultural, biochemical, clinical, and nutritional sciences. This reaction is applicable to a wide range of compounds, including amino acids, peptides, proteins, and even cyanide ions, demonstrating its versatility in analyzing substances similar to "(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride" (Friedman, 2004).

Metabolomics

- HILIC-MS (Hydrophilic Interaction Chromatography-Mass Spectrometry) is increasingly used in metabolomic studies to detect and analyze more polar biomolecules. It serves as a complementary technique to reverse-phase chromatography, expanding the range of detectable analytes and providing more comprehensive metabolite coverage. This approach is relevant for studies involving compounds like "(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride" due to its unique ability to measure polar biomolecules (Tang et al., 2016).

Safety And Hazards

- Safety Precautions : Follow standard laboratory safety protocols.

- Hazards : Potential irritant or harmful effects; consult relevant safety data sheets.

Future Directions

Further research is needed to explore:

- Biological Activity : Investigate potential pharmacological effects.

- Structural Modifications : Design analogs with improved properties.

- Applications : Explore applications in drug development or other fields.

properties

IUPAC Name |

(3R)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAGEGKCWDZYHR-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride | |

CAS RN |

332061-83-3 |

Source

|

| Record name | Benzenebutanoic acid, β-amino-4-(trifluoromethyl)-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)